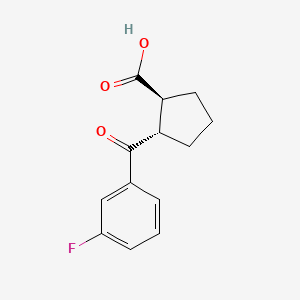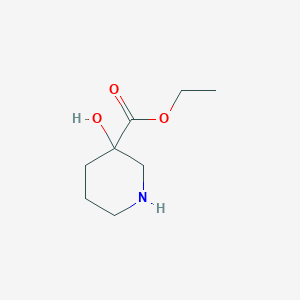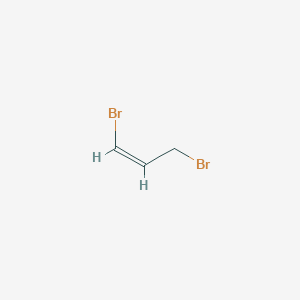![molecular formula C6H11N5 B13515029 ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: is a complex organic compound characterized by its unique structure, which includes both alkyne and amino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide typically involves multi-step organic reactions. One common method starts with the preparation of the alkyne precursor, which is then subjected to nucleophilic substitution reactions to introduce the amino groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces primary or secondary amines.
Aplicaciones Científicas De Investigación
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites, while the amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: can be compared with other compounds that have similar functional groups:
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound also contains alkyne and amino groups but differs in its overall structure and reactivity.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Similar in having an alkyne group, but the presence of a bromomethyl group introduces different reactivity patterns.
The uniqueness of This compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C6H11N5 |
|---|---|
Peso molecular |
153.19 g/mol |
Nombre IUPAC |
3-(diaminomethylidene)-1-methyl-1-prop-2-ynylguanidine |
InChI |
InChI=1S/C6H11N5/c1-3-4-11(2)6(9)10-5(7)8/h1H,4H2,2H3,(H5,7,8,9,10) |
Clave InChI |
ISVAEEQSIJYRPR-UHFFFAOYSA-N |
SMILES canónico |
CN(CC#C)C(=N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)


![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)



![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)


